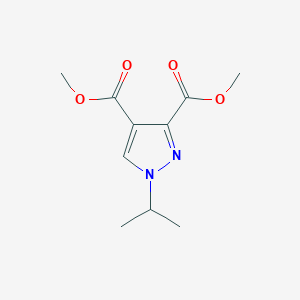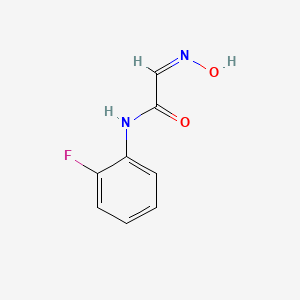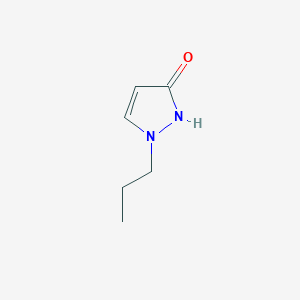![molecular formula C8H11NO2 B11714730 N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an ethylidene group linked to a hydroxylamine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or ethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can yield amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted hydroxylamines and related compounds.
Applications De Recherche Scientifique
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species within cells. This oxidative stress can result in cellular damage or apoptosis, making it a potential candidate for anticancer therapy. The specific pathways and molecular targets involved in its action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3,4-dimethoxyaniline
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3-methoxyaniline
Uniqueness
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the furan ring and the presence of the ethylidene hydroxylamine moiety This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
Clé InChI |
XXDVCOUNHMBQLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)










![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

